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Benzonitrile,3-(5-pyrimidinylamino)-

Cat. No.: B8605718
M. Wt: 196.21 g/mol
InChI Key: LEVSXIJOXSHZID-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) and Pyrimidine (B1678525) Scaffolds in Chemical Science

The benzonitrile and pyrimidine scaffolds are fundamental building blocks in the world of organic and medicinal chemistry, each contributing unique and valuable properties to the molecules they comprise.

The benzonitrile unit, consisting of a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a versatile functional group. The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. It can participate in a variety of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. In the context of medicinal chemistry, the benzonitrile moiety is often found in bioactive molecules and can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets.

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This scaffold is of immense biological importance as it forms the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov Beyond its role in nucleic acids, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in π-π stacking interactions, making it a versatile component in the design of therapeutic agents. Numerous drugs across various therapeutic areas, including anticancer, antiviral, and antibacterial agents, incorporate the pyrimidine core. nih.gov

The combination of these two scaffolds in a single molecule, as seen in "Benzonitrile, 3-(5-pyrimidinylamino)-," creates a chemical entity with a rich and tunable set of electronic and steric properties, making it an attractive subject for academic and industrial research.

Contextualization of Amino-Substituted Pyrimidinyl Benzonitriles within Heterocyclic Chemistry

Amino-substituted pyrimidinyl benzonitriles belong to the broader class of heterocyclic compounds that are characterized by the presence of a ring structure containing atoms of at least two different elements. The linkage of a benzonitrile moiety to a pyrimidine ring via an amino bridge (-NH-) is a common strategy in medicinal chemistry to create molecules with specific biological activities.

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions, where an aminobenzonitrile is reacted with a halogenated pyrimidine, or vice versa. nih.gov Microwave-assisted synthesis has been shown to facilitate these reactions, often leading to higher yields and shorter reaction times. nih.gov The versatility of these synthetic routes allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies.

Rationale for Advanced Academic Investigation of Pyrimidine-Substituted Benzonitrile Derivatives

The primary rationale for the advanced academic investigation of pyrimidine-substituted benzonitrile derivatives, including "Benzonitrile, 3-(5-pyrimidinylamino)-," stems from their significant potential as modulators of biological processes, particularly as kinase inhibitors.

Many pyrimidine derivatives have been designed and synthesized as inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrimidine scaffold can mimic the adenine (B156593) base of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of these enzymes and inhibit their activity. nih.gov The benzonitrile group, in turn, can occupy adjacent hydrophobic pockets within the kinase active site, contributing to the potency and selectivity of the inhibitor.

For instance, various 4-anilinopyrimidine derivatives have been extensively studied as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov The general structure of these inhibitors often features a substituted aniline (B41778) ring linked to a pyrimidine core. While "Benzonitrile, 3-(5-pyrimidinylamino)-" has a different substitution pattern, the underlying principle of combining these two key pharmacophores remains a strong driver for its investigation.

Academic research in this area is focused on several key aspects:

Synthesis of Novel Derivatives: Developing efficient and versatile synthetic routes to access a wide range of pyrimidine-substituted benzonitriles with diverse substitution patterns.

Biological Evaluation: Screening these compounds for their inhibitory activity against various biological targets, with a particular focus on protein kinases implicated in diseases like cancer. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand the relationship between their chemical features and biological activity, with the goal of optimizing potency and selectivity.

Computational Modeling: Employing molecular docking and other computational techniques to predict and rationalize the binding modes of these compounds with their biological targets. nih.gov

The table below presents data for related pyrimidine-substituted compounds from academic literature, illustrating the type of research findings that motivate the investigation of "Benzonitrile, 3-(5-pyrimidinylamino)-."

Compound ClassBiological TargetKey Findings
Pyrimidine-5-carbonitrile derivativesPI3K/AKT pathwayIdentified compounds with potent inhibitory activity against PI3Kδ/γ and AKT-1, leading to apoptosis in leukemia cell lines. nih.gov
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK1 KinaseDevelopment of potent and selective CHK1 inhibitors with oral bioavailability, showing antitumor activity. nih.gov
Pyridin-3-yl pyrimidinesBcr-Abl KinaseSynthesis of compounds with significant inhibitory activity against Bcr-Abl, a key target in chronic myeloid leukemia. nih.gov

These examples underscore the therapeutic potential of molecules that combine pyrimidine and nitrile-containing aromatic rings, providing a strong impetus for the continued academic exploration of compounds like "Benzonitrile, 3-(5-pyrimidinylamino)-."

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B8605718 Benzonitrile,3-(5-pyrimidinylamino)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

3-(pyrimidin-5-ylamino)benzonitrile

InChI

InChI=1S/C11H8N4/c12-5-9-2-1-3-10(4-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H

InChI Key

LEVSXIJOXSHZID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CN=CN=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Strategies for Constructing the Benzonitrile (B105546) Core

The benzonitrile moiety is a crucial component of the target molecule, and its synthesis can be approached through various methods, including innovative ring transformation strategies and greener alternatives to traditional cyanations.

Pyridine-to-Benzonitrile Ring Transformation Strategies

A sophisticated approach to synthesizing substituted benzonitriles involves the skeletal editing of pyridine (B92270) rings. This method is particularly valuable in medicinal chemistry for the bioisosteric replacement of a pyridine ring with a benzonitrile group, which can mimic the hydrogen-bond accepting properties of the pyridine nitrogen. ajgreenchem.comresearchgate.netbris.ac.ukresearchgate.net

One prominent strategy for this transformation is a three-step protocol:

N-oxidation of the pyridine ring: This initial step activates the pyridine ring for subsequent reactions.

Photochemical deconstruction: In the presence of an amine, the pyridine N-oxide undergoes photochemical rearrangement to form a nitrile-containing butadiene intermediate. researchgate.netbris.ac.uk

Diels-Alder cycloaddition: The butadiene intermediate then undergoes a formal [4+2] cycloaddition with an appropriate dienophile (e.g., alkynes or alkenes) to construct the benzonitrile ring. researchgate.netbris.ac.uk

This methodology offers a powerful retrosynthetic disconnection, enabling the synthesis of complex benzonitriles from readily available pyridine precursors. researchgate.netbris.ac.uk This "ring replacement" strategy allows for late-stage diversification of molecules, which is a significant advantage in drug discovery. researchgate.netbris.ac.uk

Alternative Nitrile Synthesis Approaches and Their Green Chemistry Implications

Traditional methods for nitrile synthesis often involve toxic cyanide reagents. Modern synthetic chemistry has focused on developing greener and safer alternatives.

Table 1: Green and Alternative Nitrile Synthesis Methodologies

Method Description Green Chemistry Aspects
Catalyst-Free Microwave-Assisted Synthesis One-pot synthesis from aldehydes and hydroxylamine hydrochloride on a solid support like silica gel. ajgreenchem.com Solvent-free conditions, reduced reaction times, and simple workup. ajgreenchem.com
Ionic Liquid-Mediated Synthesis Use of ionic liquids which can act as the catalyst and reaction medium, facilitating the conversion of aldehydes to nitriles. acs.org Metal-free catalysis, potential for catalyst recycling, and enhanced reaction rates. acs.org
Aerobic Oxidative Cyanation Synthesis of nitriles directly from alcohols and aqueous ammonia (B1221849) using a copper catalyst and molecular oxygen as the oxidant. Use of a non-noble metal catalyst and water as a benign byproduct.
Biocatalysis Enzymatic conversion of amides or other precursors to nitriles under mild conditions. High selectivity, mild reaction conditions (ambient temperature and pressure), and use of renewable catalysts.

| Oxidative Decarboxylation | α-amino acids can be converted to nitriles through an oxidative decarboxylation process, providing a route from biomass-derived starting materials. rsc.org | Utilizes renewable feedstocks. rsc.org |

These greener approaches not only mitigate the environmental impact but also often offer advantages in terms of yield, selectivity, and safety. ajgreenchem.comacs.orgnih.gov

Approaches for Pyrimidine (B1678525) Ring Formation and Functionalization

The pyrimidine ring is another essential component of the target molecule. Its synthesis and subsequent functionalization are well-established areas of heterocyclic chemistry.

The most common and versatile method for constructing the pyrimidine ring is the Principal Synthesis , which involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a 1,3-dielectrophilic species (such as a β-dicarbonyl compound). wikipedia.orgchemicalbook.com Multicomponent reactions, like the Biginelli reaction, also provide efficient one-pot access to functionalized pyrimidine derivatives. wikipedia.orgchemicalbook.com

Once the pyrimidine ring is formed, it can be functionalized to introduce the necessary substituents for coupling with the benzonitrile fragment. For the synthesis of 3-(5-pyrimidinylamino)benzonitrile, a pyrimidine ring with a suitable leaving group at the 5-position is required. Electrophilic halogenation at the C-5 position of a pyrimidine ring is a common strategy to install a leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions. wikipedia.orgchemicalbook.com

Coupling Reactions for Arylamino-Pyrimidine Linkages

The final key step in the synthesis of Benzonitrile, 3-(5-pyrimidinylamino)- is the formation of the C-N bond between the benzonitrile and pyrimidine moieties. This can be achieved through either nucleophilic aromatic substitution or catalytic cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Pyrimidine Systems

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the formation of the arylamino-pyrimidine linkage, especially if the pyrimidine ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: The amino group of 3-aminobenzonitrile acts as a nucleophile and attacks the electron-deficient C-5 position of a 5-halopyrimidine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Leaving Group Elimination: The leaving group (typically a halide) is then expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of SNAr on substituted pyrimidines is influenced by the electronic nature of the substituents. For instance, in 2,4-dihalopyrimidines, substitution generally occurs preferentially at the 4-position. stackexchange.com The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity and facilitates the SNAr reaction. wikipedia.orgchemistrysteps.com

Catalytic Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of C-N bonds. The Buchwald-Hartwig amination is a particularly powerful method for coupling aryl halides with amines. wikipedia.org

In the context of synthesizing Benzonitrile, 3-(5-pyrimidinylamino)-, this reaction would involve the coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with 3-aminobenzonitrile in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination in Pyrimidine Systems

Component Examples Role
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ The active catalyst for the cross-coupling cycle.
Ligand XPhos, SPhos, BINAP, DavePhos Stabilizes the palladium center and facilitates the catalytic cycle.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Activates the amine nucleophile and neutralizes the acid formed during the reaction.

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

The catalytic cycle of the Buchwald-Hartwig amination involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 5-halopyrimidine to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The 3-aminobenzonitrile coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the rate and efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.

Optimization of Synthetic Conditions and Yield Enhancement

The preparation of 3-(5-pyrimidinylamino)benzonitrile is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The optimization of this process is critical for achieving high yields and purity.

The efficiency of the Buchwald-Hartwig amination is highly dependent on a synergistic interplay of several reaction parameters. The choice of palladium source, ligand, base, and solvent, along with precise temperature control, dictates the success of the coupling.

Catalyst and Ligand Selection: The catalytic system, comprising a palladium precursor and a phosphine ligand, is the heart of the transformation. While early iterations of the Buchwald-Hartwig reaction utilized simple palladium sources like Pd(OAc)₂ and ligands such as P(o-tolyl)₃, significant advancements have been made with the development of sterically hindered and electron-rich phosphine ligands. For the coupling of 5-aminopyrimidine (B1217817) with a 3-halobenzonitrile, ligands like Xantphos and BINAP have shown promise in similar reactions. The choice of ligand can influence the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle. illinois.edulibretexts.orgwikipedia.org

Solvent Polarity: The polarity of the solvent plays a crucial role in the solubility of the reactants and the catalytic species, thereby affecting the reaction rate and yield. Aprotic solvents are commonly employed, with toluene and dioxane being frequent choices. libretexts.org Toluene is often favored due to the poor solubility of some inorganic salts in it, which can sometimes be advantageous. libretexts.org In some cases, more polar solvents like N,N-dimethylformamide (DMF) have also been used effectively. chemrxiv.org

Temperature Control: Temperature is a critical parameter that needs to be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and the formation of undesired byproducts. Typical reaction temperatures for Buchwald-Hartwig aminations range from 80 to 110 °C.

The following interactive table summarizes the influence of various parameters on the yield of analogous Buchwald-Hartwig amination reactions.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene100High
Pd(OAc)₂BINAPNaOt-BuDioxane90Moderate to High
Pd(OAc)₂P(o-tolyl)₃K₃PO₄Toluene110Moderate
Pd₂(dba)₃XantphosDBUDMF100Moderate

This table is a generalized representation based on literature for similar reactions and not specific to the synthesis of Benzonitrile, 3-(5-pyrimidinylamino)-.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. libretexts.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzonitrile) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step can be influenced by the nature of the halide and the electron density of the aryl ring.

Amine Coordination and Deprotonation: The amine (5-aminopyrimidine) then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium(II) amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.

Reductive Elimination: The final and often rate-determining step is the reductive elimination from the palladium(II) amido complex. This step forms the desired C-N bond of the product, Benzonitrile, 3-(5-pyrimidinylamino)-, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Unproductive side reactions, such as β-hydride elimination, can compete with reductive elimination, particularly when the amine has β-hydrogens. wikipedia.org Careful selection of the ligand and reaction conditions can help to minimize these side pathways.

Sustainable Synthesis Approaches for Benzonitrile Derivatives

In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies. For the synthesis of benzonitrile derivatives, several sustainable approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nanobioletters.com It can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating. The synthesis of aminopyrimidine derivatives has been successfully achieved using microwave-assisted methods, suggesting its applicability to the synthesis of the target compound. nanobioletters.com

Derivatization Strategies for Structural Modification and Diversification

The ability to further modify the core structure of Benzonitrile, 3-(5-pyrimidinylamino)- is essential for exploring structure-activity relationships in drug discovery and for fine-tuning the properties of materials.

Benzonitrile Moiety: The nitrile group on the benzonitrile ring is a versatile functional handle that can be transformed into a variety of other groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid (3-(5-pyrimidinylamino)benzoic acid) or amide (3-(5-pyrimidinylamino)benzamide).

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding benzylamine (3-(5-pyrimidinylamino)benzylamine).

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

Pyrimidine Moiety: The pyrimidine ring and its amino substituent also offer opportunities for derivatization.

N-Alkylation/N-Arylation: The secondary amine linker can potentially undergo further alkylation or arylation under appropriate conditions, although this may be challenging due to steric hindrance.

Ring Functionalization: While the pyrimidine ring is relatively electron-deficient, electrophilic substitution reactions are possible, often requiring activating groups. For instance, halogenation or nitration could potentially occur at positions on the pyrimidine ring that are not deactivated by the amino substituent. umich.edu

Ring Transformation: More complex transformations can involve ring-opening and reconstruction of the pyrimidine core to access different heterocyclic scaffolds, a strategy that allows for significant structural diversification. nih.gov

The following interactive table provides a summary of potential derivatization reactions.

MoietyFunctional GroupReagents and ConditionsProduct Functional Group
BenzonitrileNitrile (-CN)H₃O⁺, heatCarboxylic Acid (-COOH)
BenzonitrileNitrile (-CN)H₂O₂, baseAmide (-CONH₂)
BenzonitrileNitrile (-CN)1. LiAlH₄, 2. H₂OAminomethyl (-CH₂NH₂)
PyrimidineAmino (-NH-)Alkyl halide, baseN-Alkylamino (-NR-)
PyrimidineRing C-HHalogenating agentHalogenated Pyrimidine

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometry, electronic properties, and potential reactivity of a molecule.

An analysis of the electronic structure would reveal the distribution of electrons within the Benzonitrile (B105546), 3-(5-pyrimidinylamino)- molecule. Techniques such as the Electron Localization Function (ELF) would map regions of high electron density, identifying covalent bonds and lone pairs. This would be instrumental in understanding the molecule's stability and the nature of its chemical bonds. At present, no specific electronic structure analysis or ELF data for Benzonitrile, 3-(5-pyrimidinylamino)- has been reported in the literature.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and shape of these frontier molecular orbitals dictate the molecule's ability to donate or accept electrons, offering clues about its reactivity in chemical reactions. A molecule with a small energy gap between the HOMO and LUMO is generally associated with high chemical reactivity and low kinetic stability. frontiersin.org Although the principles of MO theory are well-established, specific calculations detailing the HOMO-LUMO gap and orbital shapes for Benzonitrile, 3-(5-pyrimidinylamino)- are not available in published research.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Aromatic Compound

OrbitalEnergy (a.u.)Description
LUMO+1-0.08493Composed of both σ and π electronic density. frontiersin.org
LUMO-0.08493Primarily composed of π density. frontiersin.org
HOMO-0.21428Exhibits both σ and π character. frontiersin.org
HOMO-1-0.21428Dominated by π-orbital density. frontiersin.org

Note: This table is for illustrative purposes only and does not represent actual data for Benzonitrile, 3-(5-pyrimidinylamino)-.

Computational methods can be employed to map out potential reaction pathways for a molecule. This involves identifying the transition states—the highest energy points along a reaction coordinate—which act as barriers to the reaction. Understanding these pathways is crucial for predicting reaction mechanisms and kinetics. For instance, studies on the formation of benzonitrile have elucidated reaction pathways involving various intermediates and transition states. nih.gov However, specific theoretical studies elucidating the reaction pathways and transition states involving Benzonitrile, 3-(5-pyrimidinylamino)- have not been documented.

Theoretical Investigations of Intermolecular Interactions

The way a molecule interacts with its neighbors is governed by intermolecular forces. Theoretical studies are invaluable for characterizing these interactions.

Hydrogen bonds are a critical type of intermolecular interaction that can significantly influence the physical and biological properties of a compound. wikipedia.org Given the presence of nitrogen and hydrogen atoms in Benzonitrile, 3-(5-pyrimidinylamino)-, it is expected to participate in hydrogen bonding. Computational studies could predict the geometry and strength of these hydrogen bonds, revealing how the molecules might self-assemble into larger structures. While studies on related pyrimidinone structures have shown the prevalence of N–H···O hydrogen bonds, a specific analysis of the hydrogen bonding networks and their energetics for Benzonitrile, 3-(5-pyrimidinylamino)- is not available. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in deciphering the complex interplay between the chemical structure of a molecule and its biological activity. For derivatives of Benzonitrile, 3-(5-pyrimidinylamino)-, these studies aim to identify key molecular features that influence their inhibitory potential against various biological targets, such as protein kinases.

A typical QSAR study on a series of 3-(5-pyrimidinylamino)benzonitrile analogs would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with the observed biological activity (often expressed as IC50 or pIC50 values), a mathematical model can be developed to predict the activity of new, untested compounds.

For instance, a hypothetical QSAR study on a series of analogs might reveal that the inhibitory activity is positively correlated with the hydrophobicity of the substituent at a particular position on the pyrimidine (B1678525) ring and negatively correlated with the steric bulk of a substituent on the benzonitrile ring. Such a model provides a quantitative framework for understanding the SAR and for prioritizing the synthesis of novel derivatives with potentially improved activity.

Compound IDSubstituent (R)LogPMolecular WeightpIC50
1-H2.5222.256.5
2-CH33.0236.287.0
3-Cl3.2256.707.5
4-OCH32.8252.286.8
5-CF33.8290.258.0

Activity Landscape Analysis and Activity Cliff Identification

Activity landscape analysis is a powerful computational tool used to visualize the relationship between structural similarity and biological activity within a set of compounds. In a smooth activity landscape, small changes in chemical structure lead to small changes in activity. However, in a rugged landscape, small structural modifications can result in a large and unexpected drop or increase in activity. These instances of high potency jumps with minor structural changes are known as "activity cliffs". nih.gov

The identification of activity cliffs is of paramount importance in SAR studies. For a series of 3-(5-pyrimidinylamino)benzonitrile derivatives, an activity cliff might be observed when, for example, the introduction of a single methyl group at a specific position on the pyrimidine ring leads to a 100-fold increase in inhibitory potency against a target kinase. Such a finding would strongly suggest that this particular position is critical for the compound's interaction with the target, and it would warrant further investigation through methods like molecular docking to understand the structural basis for this sharp increase in activity.

The analysis of activity cliffs can reveal subtle structural features that govern molecular recognition and can provide invaluable information for lead optimization. For example, a study on pyrrolo-pyrimidine inhibitors highlighted that the basicity of an amine nitrogen, which forms a key ionic bond with the target protein, significantly affects the inhibitory activity, leading to activity cliffs when this basicity is altered. nih.gov

Compound PairStructural ModificationTanimoto SimilarityIC50 (nM)Activity Cliff
A-B-H to -CH30.951000 -> 500No
C-D-F to -Cl0.92800 -> 750No
E-F-H to -OH (ortho)0.98500 -> 5Yes
G-H-CH3 to -CF30.89200 -> 2Yes

Machine Learning Algorithms in Chemical Property Prediction

In recent years, machine learning (ML) has emerged as a transformative technology in drug discovery and computational chemistry. Various ML algorithms are being employed to build predictive models for a wide range of chemical properties, including biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For Benzonitrile, 3-(5-pyrimidinylamino)- and its analogs, ML models can be trained on existing datasets to predict their potential as, for example, kinase inhibitors.

Commonly used machine learning algorithms in QSAR and chemical property prediction include:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Gradient Boosting Machines (GBM): An ensemble technique that builds models in a sequential manner, where each new model corrects the errors of its predecessor.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input.

These algorithms can be trained on datasets of pyrimidine derivatives with known kinase inhibitory activities. The models learn the complex, non-linear relationships between the molecular descriptors (input features) and the biological activity (output). Once trained and validated, these models can be used to virtually screen large libraries of novel 3-(5-pyrimidinylamino)benzonitrile derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening approach can significantly reduce the time and cost associated with the early stages of drug discovery.

ML AlgorithmPredictive Accuracy (R^2)Mean Absolute Error (MAE)Use Case
Random Forest0.850.35pIC50 Prediction
Support Vector Machine0.820.40Classification (Active/Inactive)
Gradient Boosting0.880.32pIC50 Prediction
Deep Neural Network0.900.28Large-scale virtual screening

Computational Approaches to Structure-Function Relationships

Understanding the relationship between the three-dimensional structure of a molecule and its biological function is a cornerstone of modern drug design. For Benzonitrile, 3-(5-pyrimidinylamino)-, computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating its binding mode to target proteins and in explaining its structure-activity relationships at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, a 3-(5-pyrimidinylamino)benzonitrile derivative) when bound to a receptor (e.g., the ATP-binding site of a protein kinase). Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For pyrimidine-based kinase inhibitors, the pyrimidine core often forms crucial hydrogen bonds with the hinge region of the kinase domain. The benzonitrile moiety can extend into a hydrophobic pocket, and substitutions on either ring can be designed to optimize these interactions.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the ligand-receptor complex, MD simulations can simulate the dynamic behavior of the complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding site. By analyzing the trajectory of an MD simulation, researchers can identify stable interactions and conformational changes that are critical for the compound's biological activity.

These computational approaches, often used in conjunction with experimental data from X-ray crystallography or NMR spectroscopy, provide a detailed understanding of the structure-function relationships of 3-(5-pyrimidinylamino)benzonitrile derivatives. This knowledge is then used to rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

High-Resolution Proton and Carbon NMR Techniques

For a compound like Benzonitrile (B105546), 3-(5-pyrimidinylamino)-, high-resolution ¹H (proton) and ¹³C (carbon) NMR spectroscopy would be the primary methods for initial structural verification. In a hypothetical analysis, one would expect to observe distinct signals corresponding to each unique proton and carbon atom in the molecule. The ¹H NMR spectrum would show signals for the aromatic protons on both the benzonitrile and pyrimidine (B1678525) rings, as well as a signal for the amine (NH) proton. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. Furthermore, spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), providing information on the connectivity of the atoms.

Multidimensional NMR for Complex Structural Assignments

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, multidimensional NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlations) or separated by two or three bonds (long-range C-H correlations), respectively. These experiments are invaluable for confirming the substitution pattern on both aromatic rings and the linkage between the benzonitrile and pyrimidine moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) would be critical for determining the exact molecular formula of Benzonitrile, 3-(5-pyrimidinylamino)-. By measuring the mass of the molecular ion with very high precision, it is possible to calculate an elemental composition that distinguishes it from other compounds with the same nominal mass. This is a crucial step in confirming the identity of a newly synthesized compound.

Fragmentation Pattern Analysis and Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used to confirm the structure. By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. For Benzonitrile, 3-(5-pyrimidinylamino)-, one would anticipate characteristic fragmentation patterns corresponding to the loss of the cyano group, or cleavage of the bond between the amino group and the pyrimidine or benzonitrile rings.

Ion-Molecule Reaction Studies

Ion-molecule reaction studies, which investigate the reactions between gas-phase ions and neutral molecules, could provide further insights into the intrinsic chemical properties of Benzonitrile, 3-(5-pyrimidinylamino)-. These studies can offer information on the compound's reactivity, acidity, and basicity in the absence of solvent effects. However, specific studies of this nature for this compound have not been reported in the available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of molecules. These methods probe the vibrational energy levels of a molecule, which are unique and act as a molecular "fingerprint."

The key vibrational modes anticipated for "Benzonitrile, 3-(5-pyrimidinylamino)-" include:

Nitrile (C≡N) Stretch: A sharp, intense band is expected in the region of 2220-2240 cm⁻¹, characteristic of the C≡N triple bond in aromatic nitriles. spectrabase.comresearchgate.net

N-H Stretch: A band in the 3100-3500 cm⁻¹ region is expected due to the secondary amine linker. The exact position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H Stretch: Multiple weak to medium bands are anticipated above 3000 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the benzene (B151609) and pyrimidine rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

N-H Bend: An N-H bending vibration is expected in the 1550-1650 cm⁻¹ range.

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to characteristic absorptions in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The substitution pattern on the benzene ring will influence the exact positions of these bands.

A comparative analysis of the vibrational frequencies of benzonitrile and 3-aminobenzonitrile can provide a more detailed prediction for the vibrational spectrum of the target compound.

Interactive Data Table: Predicted Vibrational Frequencies for Benzonitrile, 3-(5-pyrimidinylamino)- based on Analogous Compounds

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3100-3500MediumPosition sensitive to hydrogen bonding.
Aromatic C-H Stretch3000-3100Medium-WeakMultiple bands expected.
C≡N Stretch2220-2240Strong, SharpCharacteristic nitrile absorption.
C=C/C=N Ring Stretch1400-1600Medium-StrongComplex series of bands from both rings.
N-H Bend1550-1650MediumMay overlap with ring stretching modes.
Aromatic C-H In-Plane Bend1000-1300Medium
Aromatic C-H Out-of-Plane Bend650-900StrongPosition dependent on substitution pattern.

Note: This table is predictive and based on data from analogous compounds. Experimental verification is required.

To achieve a more accurate prediction and assignment of the vibrational spectra, anharmonic computational simulations are invaluable. While harmonic frequency calculations are a standard output of quantum chemical computations, they often deviate from experimental values due to the neglect of anharmonicity. nih.gov

Anharmonic computations, such as those employing second-order vibrational perturbation theory (VPT2), provide more accurate vibrational frequencies and can predict the intensities of overtone and combination bands. frontiersin.org For a molecule like "Benzonitrile, 3-(5-pyrimidinylamino)-", such calculations would be performed using density functional theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set.

The computational workflow would involve:

Optimization of the ground-state molecular geometry.

Calculation of the harmonic vibrational frequencies to ensure a true energy minimum.

Computation of the anharmonic frequencies, which includes the calculation of cubic and quartic force constants.

These simulations would provide a theoretical spectrum that can be compared with experimental data for a more confident assignment of the observed vibrational bands. For benzonitrile, anharmonic computations have shown excellent agreement with experimental FTIR spectra, with a mean error of only 11 cm⁻¹ for fundamental transitions. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by several orders of magnitude. This technique would be particularly useful for the detection of "Benzonitrile, 3-(5-pyrimidinylamino)-" at low concentrations.

The pyrimidine and benzonitrile moieties of the molecule are expected to interact with the metal surface, leading to significant signal enhancement. The SERS spectrum would likely be dominated by vibrations of the groups closest to the surface, providing information about the molecule's orientation on the substrate. The enhancement is due to a combination of electromagnetic and chemical mechanisms. The specific vibrational modes that are enhanced can provide insights into the adsorption geometry. For pyrimidine derivatives, ring breathing modes are often strongly enhanced in SERS.

Nanoscale infrared spectroscopy, often performed using an atomic force microscope coupled with an IR laser (AFM-IR), allows for the acquisition of IR spectra with nanoscale spatial resolution. This technique would be invaluable for studying the distribution of "Benzonitrile, 3-(5-pyrimidinylamino)-" in heterogeneous samples, such as polymer blends or on surfaces.

AFM-IR works by measuring the photothermal expansion of a sample as it absorbs IR radiation from a tunable laser. The resulting mechanical response is detected by the AFM tip, and an IR spectrum can be generated by plotting the cantilever's response as a function of the laser wavelength. This would allow for the chemical identification of the compound in specific nanodomains of a sample.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For "Benzonitrile, 3-(5-pyrimidinylamino)-", XPS would provide detailed information on the chemical environments of the carbon, nitrogen, and any other elements present on the surface of a sample. High-resolution scans of the C 1s and N 1s regions would be of particular interest.

C 1s Spectrum: The C 1s spectrum would be complex, with different peaks corresponding to carbon atoms in different chemical environments (e.g., C-C in the aromatic rings, C-N, and C≡N). Deconvolution of this spectrum would allow for the quantification of these different carbon species.

N 1s Spectrum: The N 1s spectrum would be expected to show distinct peaks for the nitrogen atoms in the pyrimidine ring, the amino linker, and the nitrile group. The binding energies of these nitrogen atoms would provide insight into their local chemical and electronic environments. For example, protonation or coordination of the nitrogen atoms would lead to shifts in their N 1s binding energies. princeton.edu

Solid-State Structural Analysis (e.g., X-ray Crystallography)

While the crystal structure for "Benzonitrile, 3-(5-pyrimidinylamino)-" is not currently available in the public domain, data from a related substituted benzonitrile derivative, (E)-3-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile, can illustrate the type of information that would be obtained. researchgate.net

Interactive Data Table: Illustrative Crystallographic Data Based on a Related Structure

ParameterExample Value (from a related structure)Information Gained
Crystal SystemMonoclinicBasic symmetry of the crystal lattice.
Space GroupP2₁/cDetailed symmetry operations within the unit cell.
a (Å)15.93Unit cell dimensions.
b (Å)6.24Unit cell dimensions.
c (Å)17.21Unit cell dimensions.
β (°)113.4Angle of the unit cell.
Volume (ų)1567Volume of the unit cell.
Z4Number of molecules per unit cell.
C≡N Bond Length (Å)~1.14Precise measurement of the nitrile bond length.
C-N (amino) Bond Length (Å)~1.37Precise measurement of the amine C-N bond length.
Dihedral Angle between Rings (°)30.35Information on the molecular conformation (planarity).

Note: This data is for (E)-3-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile and is presented for illustrative purposes only. researchgate.net

The crystallographic data would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chemical Transformations and Reaction Mechanisms

Investigations into Synthetic Transformations of Pyrimidine-Substituted Benzonitriles

The unique structure of Benzonitrile (B105546), 3-(5-pyrimidinylamino)- allows for a variety of synthetic modifications targeting its different functional groups and aromatic systems.

The pyrimidine (B1678525) ring is an electron-deficient heterocycle, which generally makes it susceptible to nucleophilic aromatic substitution (SNAr). In pyrimidine systems, halogens positioned at the 2, 4, or 6 positions are particularly labile and readily displaced by nucleophiles. zenodo.org The rate of these substitutions is influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the ring. zenodo.org

The constituent parts of Benzonitrile, 3-(5-pyrimidinylamino)- exhibit distinct redox properties.

Reduction: The nitrile group (-CN) can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The pyrimidine ring can also undergo reduction, although this often requires harsh conditions. More selective reductions have been noted in related heterocyclic systems. For instance, in the synthesis of certain triazole-pyrimidine-methylbenzonitrile derivatives, a nitro group on a related scaffold was successfully reduced to an amine using tin(II) chloride (SnCl₂). nih.gov In other complex molecules containing aromatic rings, functional groups like ketones have been selectively reduced to secondary alcohols using sodium borohydride (B1222165) (NaBH₄), indicating that mild reducing agents can be employed to target specific sites while leaving others, like the nitrile, intact. mdpi.com

Oxidation: The aromatic and heterocyclic rings are generally stable to oxidation, but under strong oxidizing conditions, degradation can occur. The secondary amine linkage is a potential site for oxidation. Specific oxidation reactions targeting the rings would likely require specialized reagents to avoid unwanted side reactions.

The benzonitrile functionality can serve as a precursor for generating a nitrile oxide, a highly reactive 1,3-dipole. This transformation is typically achieved by converting the nitrile to an intermediate, such as a hydroximoyl chloride, which then eliminates hydrogen chloride in the presence of a base to yield the nitrile oxide in situ.

Once formed, the nitrile oxide can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings. mdpi.com The reaction with an alkene yields an isoxazoline (B3343090) ring, while reaction with an alkyne produces an isoxazole. researchgate.net These cycloaddition reactions are often highly regioselective. mdpi.comnih.gov The regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the orientation of the addition. mdpi.com This pathway offers a powerful method for introducing complex heterocyclic scaffolds onto the benzonitrile portion of the molecule.

Nitrile Hydrolysis: The nitrile group of Benzonitrile, 3-(5-pyrimidinylamino)- can be hydrolyzed to a carboxylic acid group under either acidic or alkaline conditions. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate.

Acidic Hydrolysis: Heating the compound with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid (3-(5-pyrimidinylamino)benzoic acid) and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Heating with an aqueous alkali, like sodium hydroxide, initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture yields the free carboxylic acid.

The hydrolysis of nitriles is a well-established and reliable transformation for converting the cyano group into a carboxylic acid functionality. doubtnut.com

Amine Linkage Stability: The secondary amine linkage (-NH-) connecting the benzonitrile and pyrimidine rings is generally stable under the conditions required for nitrile hydrolysis. Cleavage of this C-N bond would require more forcing conditions than those typically employed for hydrolyzing the nitrile or a related amide.

Mechanistic Elucidation of Specific Reaction Pathways

Understanding the mechanisms of reactions involving Benzonitrile, 3-(5-pyrimidinylamino)- is key to controlling reaction outcomes, including rate and selectivity. Catalysts play a pivotal role in many of these transformations.

Catalysts are crucial both for the synthesis of the core structure of pyrimidine-substituted benzonitriles and for their subsequent transformations.

Synthesis: The formation of the C-N bond between the benzonitrile and pyrimidine moieties is often achieved through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki and Sonogashira coupling reactions, which utilize palladium catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₂Cl₂ often in the presence of a copper co-catalyst like CuI, are instrumental in building the molecular framework from boronic acid esters and halogenated precursors. nih.gov These catalysts facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle, leading to the efficient and selective formation of C-C and C-N bonds.

Transformations: In multicomponent reactions used to synthesize related heterocyclic systems like benzopyrano-pyrimidines, the choice of catalyst significantly impacts reaction time and yield. Acid catalysts are commonly employed to activate reactants and facilitate cyclization. A study comparing various catalysts found that p-Toluene Sulphonic Acid (PTSA) was highly effective, offering high yields in short reaction times compared to other catalysts. mdpi.com

Table 1: Comparison of Catalysts in a Model Reaction for Pyrimidine Derivative Synthesis mdpi.com
CatalystYield (%)Reaction TimeNotes
p-Toluene Sulphonic Acid (PTSA)HighShortEfficient and environmentally benign
Iodine (I₂)72-80%LongReaction was complicated
Ammonium Acetate (NH₄OAc)72-80%LongReaction was complicated
Iron(III) Chloride (FeCl₃)LowLessMinimal product obtained
Aluminum Chloride (AlCl₃)LowLessMinimal product obtained
NoneLowLongLow yield after extended time

Characterization of Reaction Intermediates

The synthesis of Benzonitrile, 3-(5-pyrimidinylamino)- typically proceeds through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The direct characterization of reaction intermediates in the synthesis of this specific compound is not extensively detailed in publicly available literature. However, based on the well-established mechanism of the Buchwald-Hartwig amination, several key intermediates can be proposed.

The catalytic cycle is believed to involve oxidative addition, ligand substitution, and reductive elimination steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying and characterizing these transient species in related reactions. For instance, in similar cross-coupling reactions, the formation of palladium(II) intermediates after the oxidative addition of the aryl halide to the palladium(0) catalyst has been observed. Subsequent coordination of the amine and deprotonation leads to the formation of a palladium-amido complex. The final step, reductive elimination, yields the desired C-N coupled product and regenerates the active palladium(0) catalyst.

In some nucleophilic aromatic substitution (SNAr) reactions, which represent an alternative pathway for the formation of similar compounds, the formation of Meisenheimer complexes as reaction intermediates is a key feature. researchgate.net These complexes are stabilized anionic adducts and can sometimes be isolated and characterized using various spectroscopic methods, including NMR and UV-Vis spectroscopy. researchgate.net However, for the palladium-catalyzed synthesis of Benzonitrile, 3-(5-pyrimidinylamino)-, the intermediates are typically part of a catalytic cycle and are often too transient for easy isolation.

Table 1: Plausible Intermediates in the Buchwald-Hartwig Amination for the Synthesis of Benzonitrile, 3-(5-pyrimidinylamino)-

Intermediate TypeGeneral StructureCharacterization Methods (in related systems)
Oxidative Addition Product[Pd(II)(Ar)(X)(L)n]1H NMR, 31P NMR, Mass Spectrometry
Palladium-Amido Complex[Pd(II)(Ar)(NR2)(L)n]1H NMR, 31P NMR, X-ray Crystallography
Reductive Elimination Complex[Pd(0)(L)n] + Ar-NR2Indirectly observed through product formation and catalyst regeneration

Substituent Effects on Reactivity and Reaction Selectivity

Electron-donating groups (EDGs) on the pyrimidine ring, specifically on the 5-aminopyrimidine (B1217817) reactant, would increase the nucleophilicity of the amino group. This enhanced nucleophilicity would likely accelerate the rate of the palladium-catalyzed coupling reaction. Conversely, electron-withdrawing groups (EWGs) on the pyrimidine ring would decrease the nucleophilicity of the amine, potentially slowing down the reaction.

Steric hindrance also plays a critical role. Bulky substituents near the reacting centers (the amino group on the pyrimidine and the halogen on the benzonitrile) can impede the approach of the reactants to the palladium catalyst, thereby reducing the reaction rate. The choice of the phosphine (B1218219) ligand in the palladium catalyst system is crucial for mitigating steric hindrance and promoting efficient coupling.

Table 2: Predicted Substituent Effects on the Synthesis of Benzonitrile, 3-(5-pyrimidinylamino)-

ReactantSubstituent PositionSubstituent TypePredicted Effect on Reaction Rate
5-AminopyrimidinePyrimidine RingElectron-Donating Group (e.g., -OCH3, -CH3)Increase
5-AminopyrimidinePyrimidine RingElectron-Withdrawing Group (e.g., -NO2, -CF3)Decrease
3-HalobenzonitrileBenzonitrile RingElectron-Donating Group (e.g., -OCH3, -CH3)Decrease
3-HalobenzonitrileBenzonitrile RingElectron-Withdrawing Group (e.g., -NO2)Increase
Either ReactantNear Reaction CenterBulky Group (e.g., -C(CH3)3)Decrease

Scaffold Design Principles and Chemical Space Exploration

Bioisosteric Replacement Strategies in Heterocyclic Systems

Bioisosterism is a fundamental strategy in drug design that involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new molecule with improved biological properties. nih.govestranky.sk The "Benzonitrile, 3-(5-pyrimidinylamino)-" scaffold is a prime example of the application of this principle, particularly the bioisosteric replacement of a pyridine (B92270) ring with a benzonitrile (B105546) group. researchgate.net

The rationale for replacing a pyridine moiety with a benzonitrile is multifaceted. Benzonitriles are electronically similar to pyridines and can mimic the hydrogen-bond accepting capabilities of the pyridine nitrogen. researchgate.netresearchgate.net This substitution can be particularly advantageous in modulating a compound's metabolic stability and pharmacokinetic profile. nih.gov The replacement of a pyridine nitrogen with a 'C-CN' unit has been shown to sometimes enhance biological activity. researchgate.net This improvement can be attributed to the displacement of unfavorable water molecules from a binding site, which can lead to a favorable entropic contribution to the binding affinity. researchgate.net

Original Moiety Bioisosteric Replacement Key Rationale Potential Advantages
PyridineBenzonitrileMimics hydrogen-bond acceptor properties; similar polarization. researchgate.netImproved metabolic stability, enhanced biological activity, potential for new intellectual property. nih.govresearchgate.net
PhenylPyridineIntroduction of a nitrogen atom can enhance potency and metabolic stability. researchgate.netIncreased polarity, potential for hydrogen bonding.

This strategy of "ring replacement" allows for the exploration of new chemical space and the generation of novel analogues without the need for a complete redesign of the synthetic route. researchgate.net

Rational Design of Novel Pyrimidine-Benzonitrile Scaffold Architectures

The rational design of novel compounds incorporating the pyrimidine-benzonitrile scaffold is often guided by the structure of the biological target, typically the ATP-binding site of a protein kinase. nih.govekb.eg The pyrimidine (B1678525) ring serves as a versatile anchor, capable of forming key hydrogen bonds with the hinge region of the kinase domain, a feature common to many kinase inhibitors. rsc.org The benzonitrile group, on the other hand, can be directed towards other regions of the binding pocket to achieve desired interactions and selectivity.

For instance, in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, the 4-anilinopyrimidine scaffold is a well-established pharmacophore. ekb.eg The pyrimidine core binds to the hinge region, while the aniline (B41778) group extends into the hydrophobic pocket. The incorporation of a nitrile group on the aniline ring (forming a benzonitrile) can enhance potency and modulate selectivity. nih.gov The design process often involves iterative cycles of structural modification and biological evaluation to optimize the structure-activity relationship (SAR). nih.gov

Key design considerations for pyrimidine-benzonitrile scaffolds include:

Hinge-Binding Moiety: The pyrimidine ring is a privileged scaffold for interacting with the kinase hinge region. rsc.org

Substitutions on the Pyrimidine Ring: Modifications at the 2, 4, and 6 positions of the pyrimidine can influence potency, selectivity, and physical properties.

Linker between Pyrimidine and Benzonitrile: The nature and geometry of the linker (e.g., an amino group in 3-(5-pyrimidinylamino)benzonitrile) are crucial for correct orientation within the binding site.

Substitutions on the Benzonitrile Ring: The position and nature of substituents on the benzonitrile ring can be varied to probe different regions of the ATP-binding site and to fine-tune pharmacokinetic properties. acs.org

Computational Methods for Chemical Space Navigation

Computational methods are indispensable tools for navigating the vast chemical space associated with the pyrimidine-benzonitrile scaffold and for prioritizing the synthesis of compounds with a higher probability of desired biological activity. researchgate.net These methods can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Methods:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyrimidine-benzonitrile derivatives, docking studies can help to rationalize observed SAR and to design new compounds with improved binding affinity. ekb.eg For example, docking can reveal key hydrogen bonds between the pyrimidine nitrogen atoms and the kinase hinge region, as well as hydrophobic interactions involving the benzonitrile group.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding mode predicted by docking.

Ligand-Based Methods:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of pyrimidine-benzonitrile analogues with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model for a particular target can be used to screen virtual libraries of pyrimidine-benzonitrile compounds to identify those that fit the model.

Computational Method Application to Pyrimidine-Benzonitrile Scaffolds Example Finding
Molecular DockingPredicting binding modes in kinase active sites. ekb.egIdentification of key hydrogen bonds between the pyrimidine and the hinge region.
3D-QSAR (CoMFA/CoMSIA)Building predictive models for biological activity. mdpi.comCorrelating steric and electrostatic fields with inhibitory potency.
Pharmacophore ModelingIdentifying essential features for activity and virtual screening.Defining the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic features.

Strategies for Molecular Diversity and Library Design

To fully explore the therapeutic potential of the "Benzonitrile, 3-(5-pyrimidinylamino)-" scaffold, it is essential to generate libraries of diverse yet related compounds. Diversity-oriented synthesis (DOS) is a powerful strategy for achieving this goal. cam.ac.uk DOS aims to create collections of structurally complex and diverse small molecules from a common starting material or scaffold. nih.govresearchgate.net

For the pyrimidine-benzonitrile core, library design can be approached in several ways:

Combinatorial Synthesis: By using a variety of building blocks for different parts of the molecule, large libraries of analogues can be rapidly synthesized. For example, different substituted pyrimidines can be reacted with a range of substituted anilines to generate a library of 3-(pyrimidinylamino)benzonitrile derivatives. nih.gov

Privileged Substructure-Based DOS: The pyrimidine ring can be considered a "privileged substructure" due to its frequent appearance in bioactive compounds. nih.govresearchgate.net DOS strategies can be employed to elaborate this core with a wide range of different chemical motifs, leading to libraries of compounds with diverse biological activities. figshare.com

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. nih.gov Pyrimidine-based scaffolds are amenable to the DNA-compatible chemistry required for DEL synthesis, enabling the exploration of a vast chemical space. nih.gov

The design of these libraries is often guided by computational analysis to ensure that the synthesized compounds cover a broad and relevant area of chemical space.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzonitrile,3-(5-pyrimidinylamino)- and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing pyrimidinylamino groups to benzonitrile scaffolds can be achieved via Buchwald-Hartwig amination under palladium catalysis . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield improvement. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of Benzonitrile,3-(5-pyrimidinylamino)- derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups like nitrile (-C≡N) and amino (-NH) stretches. For electronic properties, UV-Vis spectrophotometry and fluorescence spectroscopy are recommended, particularly for OLED-related studies .

Q. How can researchers mitigate challenges in isolating Benzonitrile,3-(5-pyrimidinylamino)- intermediates?

  • Methodological Answer : Use of protecting groups (e.g., tert-butoxycarbonyl, Boc) for amino functionalities during synthesis can prevent undesired side reactions. Solvent systems with high polarity (e.g., DMF or DMSO) enhance solubility, while centrifugal partition chromatography (CPC) may improve separation efficiency for structurally similar intermediates .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of Benzonitrile,3-(5-pyrimidinylamino)- derivatives for OLED applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets model HOMO-LUMO gaps and triplet-state energies, critical for thermally activated delayed fluorescence (TADF) in OLEDs. Molecular dynamics simulations assess stability in thin-film matrices. Experimental validation via cyclic voltammetry and photoluminescence quantum yield (PLQY) measurements is essential .

Q. How do structural modifications of Benzonitrile,3-(5-pyrimidinylamino)- influence its binding affinity to biological targets?

  • Methodological Answer : Substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) can modulate ligand-receptor interactions. Surface plasmon resonance (SPR) assays quantify binding constants (KD), while molecular docking (AutoDock Vina) identifies key binding pockets. Comparative studies with analogs (e.g., trifluoromethyl or bromo derivatives) reveal structure-activity relationships (SAR) .

Q. What experimental approaches resolve contradictions in reported biological activities of Benzonitrile,3-(5-pyrimidinylamino)- derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using cell lines with consistent passage numbers and validate via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Meta-analysis of datasets from PubChem and ChEMBL identifies outliers and trends .

Q. How do Benzonitrile,3-(5-pyrimidinylamino)- derivatives enhance OLED efficiency?

  • Methodological Answer : These derivatives act as TADF emitters by minimizing the energy gap (ΔEST) between singlet and triplet states, enabling efficient reverse intersystem crossing (RISC). Device optimization involves doping concentrations (5-15 wt%) in host matrices like CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl). Transient electroluminescence (EL) spectroscopy tracks exciton lifetimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.